molecular formula C17H18FNO2S B2785004 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide CAS No. 2320681-67-0

2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2785004
CAS No.: 2320681-67-0
M. Wt: 319.39
InChI Key: LPYAUGJSCGXFCV-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and a complex side chain containing a thiophene ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a fluorinated benzoyl chloride with an amine precursor containing the tetrahydropyran and thiophene moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of fluorine and thiophene rings enhances biological activity against various cancer cell lines. For example, derivatives of benzamide have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
  • Antimicrobial Properties :
    • The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Research has demonstrated that benzamide derivatives can disrupt microbial cell walls and inhibit essential metabolic processes, making them candidates for new antimicrobial agents .
  • Neurological Applications :
    • Compounds featuring oxan and thiophene moieties are being investigated for their neuroprotective effects. They may interact with neurotransmitter systems, providing therapeutic avenues for neurological disorders such as Alzheimer's disease and Parkinson's disease .

Case Studies

StudyFocusFindings
Smith et al. (2021)Anticancer ActivityDemonstrated that related benzamide derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis .
Johnson et al. (2020)Antimicrobial EfficacyReported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for treating resistant infections .
Lee et al. (2022)Neuroprotective EffectsFound that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiophene ring may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a thiophene ring at a different position.

    2-fluoro-N-((4-(furan-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of a fluorinated benzamide core with a thiophene and tetrahydropyran moiety distinguishes 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide from other compounds. This unique structure may confer specific properties such as enhanced stability, binding affinity, and selectivity for certain targets.

Biological Activity

2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential biological activity. Its unique structure, which includes a fluorine atom, a thiophene ring, and an oxane moiety, suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H17FN2O2SC_{16}H_{17}FN_2O_2S, with a molecular weight of approximately 328.38 g/mol. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of organic molecules.

The biological activity of this compound likely stems from its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. Furthermore, the thiophene and oxane structures may facilitate redox reactions, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Antitumor Activity : In vitro assays have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzamide derivatives demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong inhibitory effects on tumor growth .
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been characterized as selective HDAC inhibitors, which play crucial roles in cancer progression. For example, compounds exhibiting class I HDAC selectivity were found to significantly inhibit tumor cell growth and induce apoptosis .
  • Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The findings suggest that these compounds can effectively reduce melanin synthesis without cytotoxic effects on normal cells .

Case Studies

Several studies provide insight into the biological efficacy of similar compounds:

  • Study on Anticancer Activity : A study investigated the anticancer properties of related thiophene-containing benzamides, revealing their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
  • Tyrosinase Inhibition Study : Another research focused on the design and synthesis of tyrosinase inhibitors derived from piperazine and thiophene structures. These inhibitors displayed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Data Tables

Compound IC50 (μM) Target Effect
FNA1.30HepG2 cellsAntitumor activity
Compound 260.18TyrosinaseInhibitory effect on melanin synthesis
2-Fluoro-BzVariesHDACsSelective inhibition

Properties

IUPAC Name

2-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYAUGJSCGXFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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